molecular formula C8H8F3N3 B1483588 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2098045-42-0

2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1483588
CAS No.: 2098045-42-0
M. Wt: 203.16 g/mol
InChI Key: FQJNWSLKTRUGEC-UHFFFAOYSA-N
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Description

2-(5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is a pyrazole-based nitrile derivative characterized by a trifluoromethyl (-CF₃) group at position 3, an ethyl (-C₂H₅) group at position 5, and an acetonitrile (-CH₂CN) moiety at position 1 of the pyrazole ring. This compound is of interest due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and lipophilicity, and the ethyl group, which may modulate steric effects.

Properties

IUPAC Name

2-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3/c1-2-6-5-7(8(9,10)11)13-14(6)4-3-12/h5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJNWSLKTRUGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile, a compound characterized by its pyrazole structure and trifluoromethyl group, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound's structure is defined by the presence of a pyrazole ring, which is known for its diverse biological activities. The synthesis of this compound involves multi-step reactions typically starting from 3-(trifluoromethyl)pyrazole derivatives. A general synthetic route can be summarized as follows:

  • Starting Materials : 3-(trifluoromethyl)pyrazole, ethyl halides, and acetonitrile.
  • Reagents : Potassium carbonate as a base, DMF as a solvent.
  • Procedure : The reaction mixture is stirred under ambient conditions, followed by purification steps including filtration and solvent evaporation.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, a series of pyrazole compounds were evaluated for their antibacterial activity against various strains of bacteria. The results showed that some derivatives had minimum inhibitory concentrations (MIC) in the range of 15–30 μg/mL, suggesting potential use in treating bacterial infections .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. In vitro assays demonstrated that certain compounds exhibited significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values ranging from 0.02 to 0.04 μM . This indicates that this compound could serve as a lead compound for developing anti-inflammatory agents.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through its inhibitory effects on lactate dehydrogenase (LDH), an enzyme crucial for cancer cell metabolism. In laboratory settings, derivatives similar to this compound showed low nanomolar inhibition against LDHA and LDHB . This suggests that these compounds can disrupt the metabolic pathways of cancer cells, providing a therapeutic avenue for cancer treatment.

Study 1: Anti-inflammatory Screening

A study conducted by Abdellatif et al. synthesized several pyrazole derivatives and screened them for COX inhibitory activity using an enzyme immunoassay kit. The compound with the closest structural similarity to this compound exhibited an IC50 value of approximately 73 μg/mL against COX-2, demonstrating significant anti-inflammatory potential .

Study 2: Anticancer Efficacy

In another investigation focusing on pancreatic cancer models, compounds derived from similar pyrazole frameworks showed substantial inhibition of lactate production and glycolysis in MiaPaCa2 cells. These results were corroborated by cellular thermal shift assays that confirmed target engagement .

Data Summary Table

Activity IC50 Value Study Reference
COX-2 Inhibition0.02 - 0.04 μMAbdellatif et al., 2022
Antibacterial ActivityMIC: 15–30 μg/mLAkhtar et al., 2022
LDH InhibitionLow nMPMC5894102

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has indicated that compounds containing the pyrazole ring, such as 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile, exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazole showed inhibitory effects against various bacterial strains, suggesting potential use as antibacterial agents .

Cancer Research
The compound has also been investigated for its anticancer properties. In vitro assays revealed that certain pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics . The specific mechanisms of action and efficacy in vivo remain subjects for future research.

Analgesic Properties
There is emerging evidence that pyrazole derivatives can act as analgesics. A study highlighted the effectiveness of similar compounds in reducing pain responses in animal models, suggesting a pathway for the development of new pain-relief medications .

Agricultural Applications

Herbicide Development
this compound serves as an intermediate in the synthesis of herbicides. Research indicates that pyrazole-based herbicides show effective weed control with minimal environmental impact. For instance, compounds derived from this structure have been linked to selective herbicidal activity against specific weed species while being safe for crops .

Pesticide Formulation
The compound's unique chemical structure allows it to be utilized in formulating pesticides that target pests without harming beneficial insects. This aspect is critical for sustainable agricultural practices and integrated pest management strategies .

Material Science Applications

Polymer Chemistry
In material science, this compound is explored as a potential additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .

Nanotechnology
Recent studies have investigated the use of pyrazole derivatives in nanotechnology, particularly in the development of nanocomposites with improved electrical and thermal conductivity. These materials have potential applications in electronics and energy storage systems .

Case Studies

Application Area Study Reference Findings
Antimicrobial[Reference 3]Significant inhibitory effects on bacterial strains were observed with pyrazole derivatives.
Cancer Research[Reference 5]Induction of apoptosis in cancer cells was noted, indicating potential therapeutic uses.
Herbicide Development[Reference 6]Effective weed control with minimal environmental impact was demonstrated.
Polymer Chemistry[Reference 4]Enhanced thermal stability and mechanical properties were achieved with polymer formulations containing the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Pyrazole derivatives with acetonitrile substituents are widely explored in medicinal and agrochemical research. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison of Pyrazole-Acetonitrile Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound : 2-(5-Ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile 5-Ethyl, 3-CF₃ C₈H₇F₃N₃* 218.16 (calculated) High lipophilicity due to -CF₃; potential agrochemical applications
Analog 1 : 2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile () 4-Bromo, 5-methyl, 3-CF₃ C₇H₅BrF₃N₃ 268.03 Bromine enables further functionalization (e.g., cross-coupling); methyl enhances steric bulk
Analog 2 : 2-(5-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile () 5-Ethyl, 3-thiophene C₁₀H₁₀N₃S 204.27 (calculated) Thiophene introduces π-conjugation; potential electronic effects
Analog 3 : 2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetonitrile () 5-(4-Methoxyphenyl) C₁₂H₁₁N₃O 213.24 Methoxyphenyl enhances solubility via polar interactions
Complex Derivatives : EP 1 926 722 B1 Examples 61–62 () Triazole/benzimidazole-acetonitrile hybrids ~500–600 Extended aromatic systems for target binding (e.g., kinase inhibition)

*Calculated using standard atomic weights.

Functional Group Impact on Properties

  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and membrane permeability (e.g., Analog 1 vs. Analog 2) .
  • Thiophene vs. Aromatic Groups : Thiophene (Analog 2) may improve charge-transfer properties compared to methoxyphenyl (Analog 3) .
  • Bromo Substituents : Serve as handles for late-stage modifications (e.g., palladium-catalyzed cross-coupling in Analog 1) .

Preparation Methods

Pyrazole Core Synthesis and Functionalization

The pyrazole ring with trifluoromethyl substitution is commonly synthesized via condensation reactions involving hydrazines and trifluoromethyl-substituted ketones or related intermediates.

  • Hydrazine Condensation Method : A typical approach involves reacting methyl hydrazine or substituted hydrazines with trifluoromethyl ketones or esters in aqueous or alcoholic media under controlled temperature (50–140 °C). For example, methyl hydrazine aqueous solution (30–50% w/w) is added slowly to a trifluoromethyl-substituted precursor dissolved in acetic acid or other mild acids, followed by heating to promote ring closure and formation of the pyrazole ring with high selectivity (up to 96:4 isomer ratio) and yield (~86.5%).

  • Acid Catalysis and Solvent Effects : The reaction is often catalyzed by acids such as sulfuric acid, trifluoroacetic acid, or acetic acid, which enhance selectivity and yield. The reaction medium is typically aqueous or aqueous-ethanol, avoiding organic solvents other than ethanol formed in situ or added post-reaction for crystallization and purification.

  • Crystallization and Purification : The pyrazole product crystallizes as large platelet-like crystals, facilitating filtration and washing. This crystalline form is preferred over needle-like crystals from prior art, improving process efficiency and product purity (up to 99.7% by NMR).

One-Pot and Multi-Step Sequential Syntheses

  • One-Pot Three-Step Protocols : Some advanced methods employ sequential one-pot reactions combining Sonogashira cross-coupling, desilylation, and copper(I)-catalyzed azide-alkyne cycloaddition to build polysubstituted pyrazoles with trifluoromethyl groups. Although this method is more focused on triazole derivatives, it highlights the synthetic versatility of trifluoromethyl-pyrazoles and the importance of ligand selection (e.g., XPhos) for reaction efficiency.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Solvent Yield / Selectivity Notes
Pyrazole ring formation Methyl hydrazine (30-50% aq.), trifluoromethyl ketone 50–140 Water or ethanol ~86.5% yield, 96:4 isomer ratio Acid catalysis (H2SO4, TFA, AcOH)
Alkylation/Mannich reaction 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, paraformaldehyde, cyclic secondary amine, acid 60–80 Ethanol/water mixture High conversion Flexible addition order, acid salt formation
Crystallization & purification Cooling, filtration, washing, drying Ambient - 99.7% purity (NMR) Platelet-like crystals improve handling
One-pot sequential synthesis Sonogashira coupling, desilylation, CuAAC 25–80 Various organic solvents Up to 72% overall yield Requires ligand (XPhos), fluorinated azides

Research Findings and Practical Considerations

  • The use of aqueous methyl hydrazine solutions and mild acid catalysis in water/ethanol media reduces the need for hazardous organic solvents and improves environmental footprint.

  • Control of temperature and reaction time is critical for maximizing yield and selectivity, with typical reaction times ranging from 1 to 6 hours depending on the step.

  • The formation of large, well-defined crystals of the pyrazole intermediate facilitates downstream processing, reducing costs and improving product quality.

  • The Mannich reaction step allows for structural diversity by varying the cyclic secondary amine, enabling the synthesis of various analogues.

  • The presence of the trifluoromethyl group influences reactivity and requires careful optimization of reaction conditions, especially in cross-coupling steps.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile?

  • Methodology : The compound can be synthesized via nucleophilic substitution using pyrazole derivatives and chloroacetonitrile. For example, a similar pyrazole-acetonitrile derivative was synthesized by reacting 3-methyl-5-(trifluoromethyl)pyrazole with ethyl chloroacetate in the presence of potassium carbonate and DMF, yielding 80.6% after purification . Key steps include refluxing under inert atmosphere, solvent selection (e.g., DMF or acetonitrile), and purification via column chromatography.

Q. How can researchers confirm the structural identity of this compound?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). For instance, 1H^{1}\text{H} and 13C^{13}\text{C} NMR can verify substituent positions (e.g., trifluoromethyl and ethyl groups), while HPLC (retention time ~1.08 minutes under specific conditions) ensures purity . Mass spectrometry (HRMS-ESI) is critical for confirming molecular weight (e.g., observed m/z 290.0321 [M+H]+^+ in a related pyrazole-acetonitrile derivative) .

Q. What are the recommended storage conditions to maintain stability?

  • Methodology : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid moisture, as trifluoromethyl groups are hydrolytically sensitive. Stability studies for similar compounds recommend monitoring via accelerated degradation tests (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodology :

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to improve solubility of intermediates.
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. overnight reflux) .
  • Workflow : Monitor reaction progress via TLC or inline IR spectroscopy.

Q. What strategies are effective for resolving contradictory spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodology :

  • Dynamic Effects Analysis : Investigate rotational barriers of the acetonitrile group using variable-temperature NMR.
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict coupling constants and compare with experimental data .
  • Isotopic Labeling : Synthesize 15N^{15}\text{N}-labeled analogs to clarify nitrogen-mediated splitting in pyrazole rings .

Q. How can researchers profile and quantify impurities in this compound?

  • Methodology :

  • HPLC-MS/MS : Use reversed-phase HPLC (C18 column, 0.1% formic acid/ACN gradient) coupled with high-resolution mass spectrometry to identify impurities. For example, celecoxib-related pyrazole impurities were resolved using this approach .
  • Forced Degradation : Expose the compound to oxidative (H2_2O2_2), acidic (HCl), and photolytic (ICH Q1B) conditions to simulate degradation pathways .

Q. What in vitro assays are suitable for evaluating its biological activity (e.g., kinase inhibition)?

  • Methodology :

  • JAK1/2 Inhibition Assays : Use recombinant JAK enzymes and ATP-Glo™ kits to measure IC50_{50} values. Itacitinib, a structurally related JAK inhibitor, showed nM-level activity in similar assays .
  • Cellular Profiling : Test cytotoxicity in human PBMCs or cancer cell lines (e.g., HEL92.1.7) using MTT assays. Correlate results with molecular docking studies (e.g., AutoDock Vina) to validate binding modes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

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